molecular formula C10H12O5 B1582449 2,4,6-Trimethoxybenzoic acid CAS No. 570-02-5

2,4,6-Trimethoxybenzoic acid

Cat. No.: B1582449
CAS No.: 570-02-5
M. Wt: 212.2 g/mol
InChI Key: JATAKEDDMQNPOQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzoic acid: is an organic compound with the molecular formula C10H12O5 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-Trimethoxybenzoic acid involves the methylation of gallic acid using dimethyl carbonate under the catalysis of an ionic liquid. The process includes bromination, cyaniding, and hydrolyzation steps . Another method involves the acylation of sym-trimethylbenzene with chloroacetyl chloride, followed by a chloroform reaction with sodium hypochlorite and subsequent hydrolysis .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The use of green chemical reagents and catalysts is emphasized to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,3,4-Trimethoxybenzoic acid
  • 2,4,5-Trimethoxybenzoic acid
  • 2,4,6-Trimethylbenzoic acid

Comparison: 2,4,6-Trimethoxybenzoic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2,4,6-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATAKEDDMQNPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060348
Record name 2,4,6-Trimethoxybenzoic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-02-5
Record name 2,4,6-Trimethoxybenzoic acid
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Record name Benzoic acid, 2,4,6-trimethoxy-
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Record name Benzoic acid, 2,4,6-trimethoxy-
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Record name 2,4,6-Trimethoxybenzoic acid
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Record name 2,4,6-trimethoxybenzoic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,3,5-trimethoxybenzene (10.0 g, 59.4 mmol) in 150 mL of dry THF at 0° C. in nitrogen atmosphere was added 27.3 mL (68.31 mmol) of 2.5 M n-BuLi in hexane dropwise via syringe. The resulting solution was stirred at room temperature overnight. The mixture was cooled to -20° C. and 30 g of dry ice was added. Stirring was continued for 1 hr before hydrolysis with 200 mL of water. The mixture was evaporated under reduced pressure to remove THF. The aqueous phase was extracted with ether, acidified with hydrochloric acid to pH 3 and extracted with ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and concentrated. The solid residue was washed with ether and dried in vacuo to give 6.7 g of the title compound: mp 152-153° C. dec (lit.: 147° C. dec.; Beilsteins, 10, 1988). 1H NMR (CDCl3): 6.16 (2 H, s), 3.91 (6 H, s), 3.86 (3 H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,4,6-Trimethoxybenzoic acid has the molecular formula C10H12O5. Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at one position, and methoxy groups (-OCH3) substituted at the 2nd, 4th, and 6th positions. []

A: In its crystal structure, this compound molecules form hydrogen-bonded chains. [] The carboxylic acid group adopts a syn conformation, with the lone pair of electrons on the carbonyl oxygen acting as the hydrogen bond acceptor in an anti orientation. [] This arrangement contributes to the overall packing and stability of the crystal lattice.

A: Yes, this compound has been shown to form an inclusion compound with 2',6'-dimethoxyflavone. [] This suggests potential applications in areas like separation science and crystal engineering.

A: Decarboxylation of this compound, both in the presence and absence of acid catalysts, has been a subject of study. [, ] These studies shed light on the mechanism of decarboxylation and the factors influencing its rate.

A: Interestingly, solutions of this compound in concentrated sulfuric acid exhibit a unique fluorescence in the 2400 Å region of the UV spectrum. [] The exact species responsible for this fluorescence has not yet been conclusively identified.

A: Yes, this compound has been isolated from the stem bark of Vochysia thyrsoidea, a plant traditionally used in folk medicine. [] This finding suggests a potential role for this compound in the plant's biological activity.

A: While direct thermal decarboxylation is a known reaction pathway, research indicates that reacting 2-methoxycarbonyl-5-(4′-nitrophenoxy)tetrazole (1a) with 1,3,5-trimethoxybenzene in the presence of a Lewis acid (AlCl3) unexpectedly yields methyl-2,4-dimethoxysalicylate (8) instead of the expected this compound. [] This suggests that reaction conditions can significantly influence product formation.

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